molecular formula C16H17NO4 B5716401 N-(3,5-dimethoxyphenyl)-3-methoxybenzamide

N-(3,5-dimethoxyphenyl)-3-methoxybenzamide

Cat. No. B5716401
M. Wt: 287.31 g/mol
InChI Key: ISLUDNBOHBXDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3-methoxybenzamide, also known as DOPMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DOPMA belongs to the class of phenylalkylamines and has a molecular weight of 293.36 g/mol.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not fully understood, but it is believed to act as a modulator of the serotonin receptor. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to bind to the serotonin receptor 5-HT2A, which is involved in regulating mood, anxiety, and cognition. By modulating the activity of this receptor, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide may have an effect on these processes.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, it has been found to have anti-inflammatory and antioxidant properties. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has also been shown to have an effect on the cardiovascular system by reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethoxyphenyl)-3-methoxybenzamide in lab experiments is its relatively low toxicity compared to other compounds. However, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not widely available and can be expensive to synthesize. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-methoxybenzamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research is its potential as an anti-tumor agent for various types of cancer. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUDNBOHBXDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-methoxybenzamide

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